4-(4-Acetylpiperazinosulfonyl)bromobenzene

Description

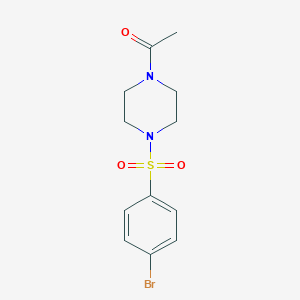

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKDNKGVTSTVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428968 | |

| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-26-8 | |

| Record name | 4-(4-Acetylpiperazinosulfonyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for 4-(4-Acetylpiperazinosulfonyl)bromobenzene?

An In-Depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. This document will detail the compound's chemical identity, a robust synthetic protocol, its applications as a building block, and the necessary analytical methods for its characterization, grounded in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a sulfonylated piperazine derivative. Its structure incorporates a bromobenzene moiety, which is a common handle for further chemical modifications via cross-coupling reactions, and an acetylated piperazine, a scaffold frequently found in biologically active molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 486422-26-8 .[1][2] This unique numerical identifier is assigned to only this specific chemical substance and is crucial for unambiguous identification in databases, publications, and regulatory documents.

Structural and Molecular Data

-

Synonyms: 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[1]

-

Molecular Formula: C₁₂H₁₅BrN₂O₃S[2]

-

Molecular Weight: 347.23 g/mol [2]

Physicochemical Characteristics

The following table summarizes the key physical and chemical properties of the compound, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 486422-26-8 | [1][2] |

| Purity | Typically >98% | [1] |

| Appearance | Data not consistently available; likely an off-white to white solid. | |

| Storage Conditions | 2-8°C, protected from light and moisture. | [2] |

| InChI Key | NBKDNKGVTSTVQZ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD09761794 | [1] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. This approach is a cornerstone of medicinal chemistry, valued for its reliability and high yields. The core of this synthesis involves the reaction of a sulfonyl chloride with a secondary amine.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-acetylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a self-validating workflow, incorporating in-process checks and a robust purification scheme to ensure the final product's high purity.

Materials:

-

1-Acetylpiperazine

-

4-Bromobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per mmol of piperazine).

-

Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. The base is added in slight excess to ensure complete neutralization of the HCl byproduct.

-

Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A slight excess of the sulfonyl chloride ensures the complete consumption of the more valuable piperazine starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes) until the starting material (1-acetylpiperazine) is no longer visible.

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a pure solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for creating more complex molecules with therapeutic potential. The sulfonylpiperazine scaffold is prevalent in medicinal chemistry. For instance, related N-sulfonylpiperazine structures have been identified as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for treating neurological disorders.[3]

The bromobenzene unit is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities. This modularity is highly desirable in lead optimization campaigns.

Potential Therapeutic Pathway Involvement

Compounds derived from this scaffold could potentially modulate key signaling pathways. The piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors, including those in the central nervous system. As an example, derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, which are central to many physiological processes.

Caption: Role of intermediates in the drug discovery pipeline.

Section 4: Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a comprehensive and trustworthy characterization profile.

| Technique | Purpose | Expected Result |

| ¹H NMR | Confirms molecular structure and proton environment. | A spectrum consistent with the C₁₂H₁₅BrN₂O₃S structure, showing characteristic peaks for aromatic, piperazine, and acetyl protons. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | The correct number of distinct carbon signals corresponding to the proposed structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak [M+H]⁺ at m/z ≈ 347.0, corresponding to the compound's molecular weight. |

| HPLC | Quantifies purity by separating the main component from impurities. | A major peak indicating a purity of ≥98%. |

| FTIR | Identifies characteristic functional groups. | Absorption bands corresponding to sulfonyl (S=O), amide (C=O), and C-Br bonds. |

The combination of these methods provides a robust validation of the synthesis, confirming that the target molecule has been produced with high fidelity.

References

-

This compound. BioOrganics. [Link]

-

This compound | 486422-26-8. Merck (Chinese). [Link]

-

4-(4-BOC-piperazinosulfonyl)bromobenzene | C15H21BrN2O4S | CID 16665576. PubChem. [Link]

-

Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. [Link]

-

1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Preprints.org. [Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

- Process for eco-friendly synthesis of bromobenzene.

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

-

A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. [Link]0050454_A_Synthesis_of_4H-1_4-Benzothiazines)

Sources

An In-Depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key pharmaceutical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physical and chemical properties, potential applications, and essential safety protocols. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective utilization of this versatile building block in research and development endeavors.

Compound Identity and Structure

This compound, also known by its synonyms 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine and 1-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanone, is a sulfonylated piperazine derivative.[1] Its structure incorporates a bromobenzene moiety, which is a common feature in compounds designed for further functionalization, particularly through cross-coupling reactions. The presence of the N-acetylpiperazine group often imparts favorable pharmacokinetic properties to drug candidates.

Chemical Structure:

Caption: 2D Structure of this compound

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in synthesis and drug formulation. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 486422-26-8 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrN₂O₃S | [3] |

| Molecular Weight | 347.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [2] |

| Melting Point | Not explicitly reported; expected to be a solid at room temperature. For comparison, the related compound 1-Boc-4-(4-bromophenyl)piperazine has a melting point of 138-145 °C.[4] | N/A |

| Solubility | Soluble in DMSO; slightly soluble in water. | [1] |

| Storage Conditions | 2-8°C | [5] |

| InChI Key | NBKDNKGVTSTVQZ-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry reactions. The overall strategy involves the preparation of 4-bromobenzenesulfonyl chloride followed by its reaction with N-acetylpiperazine.

Synthesis Pathway

The logical synthetic route is a two-step process starting from commercially available bromobenzene.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds. The reaction of bromobenzene with chlorosulfonic acid is a classic electrophilic aromatic substitution.

-

Materials: Bromobenzene, Chlorosulfonic acid, crushed ice, cold water.

-

Procedure:

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for HCl gas.

-

Charge the flask with chlorosulfonic acid and cool it in an ice-water bath.

-

Add bromobenzene dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of N-acetylpiperazine.

-

Materials: 4-Bromobenzenesulfonyl chloride, N-Acetylpiperazine, Triethylamine (or another suitable base), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-acetylpiperazine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add a solution of 4-bromobenzenesulfonyl chloride in DCM dropwise to the cooled mixture with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.

-

Reactivity and Further Functionalization

The bromobenzene moiety of the title compound is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the para-position of the benzene ring, making it an excellent scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1] Its structural features make it particularly valuable in the synthesis of novel therapeutic agents and diagnostic tools.

Intermediate in Contrast Agent Synthesis

A significant application of this compound is in the development of contrast agents for medical imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).[1] The development of new contrast agents is a dynamic field of research, with a focus on improving efficacy, safety, and targeting capabilities. This compound can serve as a core structure to which chelating agents for paramagnetic metal ions (for MRI) or iodinated moieties (for CT) can be attached. The piperazine and sulfonyl groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the final contrast agent.

Scaffold for Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The N-acetyl group can be hydrolyzed to reveal a secondary amine, which can be further functionalized. As mentioned, the bromophenyl group is amenable to a wide array of synthetic transformations. This dual functionality makes this compound a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzene ring, typically in the range of 7.5-8.0 ppm. The piperazine protons will appear as multiplets in the aliphatic region, and the acetyl group will exhibit a sharp singlet around 2.1 ppm.

-

¹³C NMR: The carbon signals for the aromatic ring will be in the 120-140 ppm region. The carbonyl carbon of the acetyl group will be significantly downfield, and the aliphatic carbons of the piperazine ring will appear in the 40-50 ppm range.

-

IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands for the sulfonyl group (S=O stretching) around 1350 and 1160 cm⁻¹, and a strong band for the amide carbonyl (C=O stretching) around 1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive feature for confirming the presence of bromine in the molecule.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is best obtained from the supplier, general guidelines based on its structure and related compounds are provided below.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes.[6]

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined structure allows for predictable reactivity and straightforward functionalization, making it an ideal starting point for the creation of novel compounds with potential therapeutic or diagnostic applications. This guide provides the foundational knowledge required for its safe and effective use in a research setting. For further, specific data, researchers are encouraged to consult the Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided by their chemical supplier.

References

-

TradeIndia. 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. Available from: [Link]

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available from: [Link]

-

BioOrganics. This compound. Available from: [Link]

-

European Patent Office. Contrast agents for medical devices - EP 1702628 A2. Available from: [Link]

-

PubChem. 4-(4-BOC-piperazinosulfonyl)bromobenzene. Available from: [Link]

- Google Patents. NMR contrast agents - WO1985005554A1.

-

Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

-

OSTI.GOV. Nuclear magnetic resonance contrast agents (Patent). Available from: [Link]

-

PubChem. Bromobenzene. Available from: [Link]

-

PR Newswire. Subtle Medical Awarded Breakthrough Patent for Reduced Contrast Agent Dosage in Medical Imaging Exams. Available from: [Link]

-

PubChem. Ultrasound contrast agent dosage formulation - Patent US-8012457-B2. Available from: [Link]

-

Oakwood Chemical. 1-[4-(4-bromophenyl)piperazin-1-yl]ethanone, min 98%. Available from: [Link]

- Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine - CN112645902A.

-

Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

-

Molecules. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

- Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - CN1616440A.

-

NIST WebBook. Benzene, bromo-. Available from: [Link]

-

SpectraBase. Bromobenzene - Optional[Near IR] - Spectrum. Available from: [Link]

Sources

Solubility and stability of 4-(4-Acetylpiperazinosulfonyl)bromobenzene in different solvents

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties influencing the solubility and stability of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the compound's behavior in various solvents and under stress conditions. It outlines detailed, field-proven experimental protocols for both equilibrium solubility determination and forced degradation studies, adhering to international regulatory standards. The methodologies are presented as self-validating systems, emphasizing the causal relationships between molecular structure, solvent properties, and degradation pathways. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Molecular Profile

This compound (CAS No: 486422-26-8) is a substituted piperazine derivative incorporating a sulfonamide linkage. Such scaffolds are of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by both piperazine and sulfonamide moieties.[1][2] Piperazine derivatives are integral to drugs targeting the central nervous system (CNS) and have applications as antimicrobial and anticancer agents.[1][2]

The successful development of any active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its solubility and stability.[] Solubility directly impacts bioavailability and dictates the feasibility of various formulation strategies, while stability determines the drug's shelf-life, safety, and efficacy, ensuring that it remains unadulterated from manufacturing to administration.[4][5]

This guide provides the foundational knowledge and practical methodologies required to comprehensively characterize this compound.

Molecular Structure and Properties:

-

Synonym: 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine

-

Molecular Formula: C₁₂H₁₅BrN₂O₃S

-

Molecular Weight: 347.23 g/mol

| Feature | Analysis |

| Bromophenyl Group | A large, non-polar aromatic ring that contributes to hydrophobicity, likely reducing aqueous solubility. |

| Sulfonamide Group | A polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). The acidity of the sulfonamide proton can influence solubility in response to pH changes.[6] |

| Piperazine Ring | A heterocyclic amine that is typically basic and can be protonated at physiological pH.[7][8] Its nitrogen atoms are hydrogen bond acceptors, enhancing polarity. |

| Acetyl Group | The acetyl substituent on the piperazine nitrogen reduces the basicity of that nitrogen. The carbonyl group acts as a hydrogen bond acceptor. |

Theoretical Framework for Solubility and Stability

Principles of Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to higher solubility.[10]

-

Polarity and Hydrogen Bonding: this compound possesses both non-polar (bromophenyl) and polar regions (sulfonamide, acetyl, piperazine nitrogens). Its solubility will be highest in solvents that can effectively interact with these different regions. Polar protic solvents (e.g., water, ethanol) can donate and accept hydrogen bonds, interacting strongly with the sulfonamide and acetyl groups.[11] Polar aprotic solvents (e.g., DMSO, acetonitrile) can only accept hydrogen bonds but are effective at dissolving polar compounds.[10]

-

Effect of pH: The piperazine moiety contains a basic nitrogen atom, and the sulfonamide proton is weakly acidic.[6][7] Therefore, the compound's net charge and solubility are expected to be pH-dependent. In acidic media, the free piperazine nitrogen can be protonated, forming a more polar and water-soluble cationic salt. In strongly alkaline media, the sulfonamide proton may be abstracted, forming an anionic species, which would also increase aqueous solubility.[6]

Principles of Chemical Stability and Degradation

Stability testing exposes a drug substance to environmental stressors to identify potential degradation products and understand its intrinsic stability.[12][13] The functional groups in this compound suggest susceptibility to several degradation pathways.

-

Hydrolysis: This involves the cleavage of chemical bonds by water. The sulfonamide and the acetyl-amide bonds are potentially susceptible to hydrolysis under acidic or basic conditions. Studies on other sulfonamides show they are generally stable at neutral and alkaline pH but can be more susceptible to degradation in acidic conditions.[14][15][16]

-

Oxidation: Degradation via reaction with oxidizing agents. The sulfur atom in the sulfonamide and the nitrogen atoms in the piperazine ring are potential sites for oxidation.

-

Photolysis: Degradation caused by exposure to light. Aromatic systems, like the bromophenyl ring, can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. The ICH Q1B guideline provides standardized conditions for photostability testing.[17]

-

Thermal Degradation: Decomposition induced by heat. This provides information on the compound's stability during manufacturing processes (e.g., drying) and long-term storage at elevated temperatures.

Experimental Protocol: Equilibrium Solubility Determination

Causality: The Shake-Flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[18] It ensures the solution reaches saturation, providing a true measure of the maximum amount of solute a solvent can hold under specific conditions (e.g., temperature). This is crucial for predicting in vivo dissolution and for selecting appropriate formulation vehicles.

Materials and Equipment

-

This compound (purity >98%)

-

Selected Solvents (HPLC Grade): Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have visible undissolved solid after equilibration.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method (see section 5.2 for an example method).

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Presentation: Expected Solubility Profile

| Solvent | Polarity Index | Solvent Type | Predicted Solubility (mg/mL) |

| Water | 10.2 | Polar Protic | Low |

| PBS (pH 7.4) | ~10.2 | Polar Protic, Buffered | Low to Moderate |

| 0.1 M HCl | ~10.2 | Aqueous Acidic | Moderate to High |

| 0.1 M NaOH | ~10.2 | Aqueous Basic | Moderate |

| Ethanol | 4.3 | Polar Protic | Moderate |

| Acetonitrile | 5.8 | Polar Aprotic | Moderate to High |

| DMSO | 7.2 | Polar Aprotic | High |

Experimental Protocol: Stability Assessment (Forced Degradation)

Causality: Forced degradation studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[12][19] By intentionally degrading the API under harsh conditions, we can generate its likely degradation products. A method that can separate all these degradants from the parent API and from each other is deemed "stability-indicating," ensuring that a loss in API concentration during formal stability studies is accurately measured and not masked by co-eluting impurities.[20][21] A degradation of 5-20% is targeted to ensure that secondary and tertiary degradation products are not needlessly generated.[17][19]

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (stored at 5°C, protected from light) is analyzed alongside the stressed samples.

Step-by-Step Stress Conditions

-

Acid Hydrolysis:

-

Mix the API solution with an equal volume of 0.1 M to 1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24, 48, 72 hours).

-

Withdraw samples at time points, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze.

-

-

Base Hydrolysis:

-

Mix the API solution with an equal volume of 0.1 M to 1 M NaOH.

-

Incubate at room temperature or slightly elevated (e.g., 40°C).

-

Withdraw samples, neutralize with HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the API solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep at room temperature and monitor over time (e.g., up to 24 hours).

-

Quench the reaction if necessary, dilute, and analyze.

-

-

Thermal Degradation:

-

Store the API as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the API (solid and in solution) to a light source conforming to ICH Q1B options (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Visualization: Forced Degradation Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 6. bmj.com [bmj.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Forced Degradation Testing | SGS Denmark [sgs.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. resolvemass.ca [resolvemass.ca]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. openaccessjournals.com [openaccessjournals.com]

An In-depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and discusses methods for its characterization.

Introduction and Scientific Context

This compound, also known by its synonym 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine, is a sulfonamide derivative of significant interest in medicinal chemistry. Its structure combines a brominated aromatic ring, a sulfonyl group, and an acetylated piperazine moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and diagnostic tools. One of the noted applications for this compound is as a pharmaceutical intermediate, especially in the synthesis of contrast agents for medical imaging[1]. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the sulfonamide and piperazine components can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide aims to provide a detailed understanding of this compound, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅BrN₂O₃S | [2] |

| Molecular Weight | 347.23 g/mol | [2] |

| CAS Number | 486422-26-8 | [2] |

| Synonyms | 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine | [2] |

| Appearance | White to off-white solid (typical) | [3] |

| Purity | Typically >98% | [2] |

The molecular structure consists of a central piperazine ring. One nitrogen atom of the piperazine is functionalized with an acetyl group, forming an amide linkage. The other nitrogen is attached to the sulfur atom of a sulfonyl group, which in turn is bonded to a p-bromophenyl ring.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene. This synthetic strategy is outlined below, followed by a detailed experimental protocol for the key sulfonylation step.

Synthetic Pathway Overview

The overall synthesis involves two main transformations:

-

Chlorosulfonation of Bromobenzene: Bromobenzene is reacted with chlorosulfonic acid to yield the key intermediate, 4-bromobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

-

Sulfonamide Formation: The resulting 4-bromobenzenesulfonyl chloride is then reacted with 1-acetylpiperazine in the presence of a base to form the final product. This is a nucleophilic acyl substitution at the sulfonyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Bromobenzenesulfonyl Chloride

This protocol details the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine.

Materials and Equipment:

-

4-Bromobenzenesulfonyl chloride

-

1-Acetylpiperazine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

0.05 N aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-acetylpiperazine (1.1 equivalents) in dichloromethane. To this solution, add pyridine (1.5 equivalents) and cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add this solution dropwise to the cooled piperazine solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 0.05 N HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a base like pyridine is crucial to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the nucleophilic nitrogen of 1-acetylpiperazine, which would render it unreactive, and drives the reaction to completion[4].

-

The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

-

The aqueous work-up sequence is designed to remove the base, unreacted starting materials, and salts, leading to a cleaner crude product before final purification.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the bromophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets or broad singlets in the range of δ 3.0-3.8 ppm. The protons adjacent to the sulfonyl group will be deshielded compared to those adjacent to the acetyl group.

-

Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately δ 2.1 ppm.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. In general, standard laboratory practice should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical research and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust, well-rationalized synthetic protocol. The provided characterization information will aid researchers in confirming the identity and purity of their synthesized material. By understanding the fundamental chemistry of this compound, scientists can better leverage its potential in the creation of novel and impactful molecules.

References

-

4-(4-Acetylpiperazinosulfonyl) Bromobenzene. (n.d.). IndiaMART. Retrieved January 15, 2026, from [Link]

Sources

- 1. 4-(4-Acetylpiperazinosulfonyl) Bromobenzene Supplier in Mumbai, 4-(4-Acetylpiperazinosulfonyl) Bromobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet and Handling Precautions for 4-(4-Acetylpiperazinosulfonyl)bromobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a complex organic molecule likely utilized as an intermediate in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates a bromobenzene moiety, a sulfonyl group, and an acetylpiperazine ring. Each of these components contributes to its overall chemical reactivity and potential toxicological profile. The absence of a dedicated SDS necessitates a risk assessment based on these structural alerts.

The bromobenzene component suggests potential for skin irritation and significant ecotoxicity, while the sulfonyl group indicates possible incompatibility with strong acids, bases, and oxidizing agents.[2][3]

Anticipated GHS Hazard Classification

The following table summarizes the likely hazard classifications based on data from structural analogues. Researchers must handle this compound as if it fully possesses these hazards until empirical data becomes available.

| Hazard Class | GHS Category | Anticipated Hazard Statement | Basis of Inference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on data for Bromobenzene and various sulfonyl compounds.[2][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | Common hazard for sulfonyl-containing and aromatic halide compounds.[5] |

| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life. | Based on data for Bromobenzene. |

| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Based on data for Bromobenzene. |

| Flammability | Category 3 | H226: Flammable liquid and vapor. | Based on data for Bromobenzene; while the target compound is likely solid, this suggests combustibility.[2] |

Note: This classification is predictive and should be treated as a preliminary risk assessment.

Laboratory Handling and Exposure Control

A proactive approach to exposure control is paramount. The primary routes of potential exposure are inhalation of aerosolized dust, dermal contact, and accidental ingestion.

Engineering and Administrative Controls

The causality behind engineering controls is to place a physical barrier between the researcher and the chemical hazard.

-

Ventilation: All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine particulates which may cause respiratory tract irritation.[4]

-

Designated Area: Operations involving this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access limited to authorized personnel.

-

Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Avoid generating dust during handling.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be appropriate for the potential hazards identified.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer (Solid) | Safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[4] | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Not required if handled within a fume hood. |

| Solution Preparation/Reaction | Safety goggles or face shield if splash hazard exists. | Nitrile gloves. Change immediately if contaminated. | Flame-retardant, anti-static laboratory coat. | A NIOSH/MSHA approved respirator with organic vapor/acid gas cartridges may be required if engineering controls fail or for large-scale work.[4][6] |

Safe Storage and Incompatibility

Improper storage is a common source of laboratory incidents. The reactivity of the sulfonyl and bromobenzene groups dictates specific storage requirements.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage location should be away from heat, sparks, and open flames.[4]

-

Incompatible Materials: Segregate from the following classes of chemicals to prevent hazardous reactions:

Emergency Procedures: A Self-Validating System

A clear, logical emergency plan ensures a trustworthy and effective response. All personnel must be trained on these procedures.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical attention.[2]

-

Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][9] Seek immediate medical attention.

Spill Response Protocol

For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[8][10]

-

Control Ignition Sources: If the material is flammable or spilled near flammable solvents, extinguish all nearby ignition sources.[4]

-

Assess the Spill: Determine if the spill is minor or major. A major spill is one that poses an immediate fire or health hazard, or is too large to be handled by laboratory staff.[11] If the spill is major, evacuate the building and call emergency services.[11]

-

Containment (Minor Spills): For minor spills, and only if trained to do so, don the appropriate PPE.[10]

-

Cleanup & Disposal:

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11] Use non-sparking tools.[4][7]

-

Decontaminate the spill area with a detergent solution and water.[10]

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[12]

-

Emergency Response Workflow Diagram

The following diagram illustrates the logical decision-making process for responding to a chemical spill.

Caption: Logical workflow for responding to a chemical spill in a laboratory setting.

Toxicological and Ecotoxicological Profile

-

Toxicology: Specific toxicological data for this compound is not available. However, data for bromobenzene indicates potential for liver and kidney damage with chronic exposure.[7] The oral LD50 for bromobenzene in rats is reported as 2383 mg/kg.[2] The target compound should be handled as if it possesses similar or greater toxicity due to its complex structure. The toxicological properties have not been fully investigated.[3]

-

Ecotoxicity: Bromobenzene is classified as toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound and any waste containing it are prevented from reaching drains, sewers, or waterways.[2] All waste must be collected and disposed of as hazardous chemical waste.[9]

References

-

4-(4-Acetylpiperazinosulfonyl) Bromobenzene. IndiaMART. [Link]

-

Hazardous Substance Fact Sheet - Bromobenzene. New Jersey Department of Health. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

-

Emergency Chemical Spill Response. (2016-10-19). ChemCERT. [Link]

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

-

Guide for Chemical Spill Response. American Chemical Society. [Link]

-

Safety Data Sheet: Bromobenzene. (2025-03-31). Carl ROTH. [Link]

-

This compound. BioOrganics. [Link]

Sources

- 1. 4-(4-Acetylpiperazinosulfonyl) Bromobenzene Supplier in Mumbai, 4-(4-Acetylpiperazinosulfonyl) Bromobenzene Trader, Maharashtra [chemicalmanufacturers.in]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. chemcert.com.au [chemcert.com.au]

- 12. chemkleancorp.com [chemkleancorp.com]

Commercial suppliers of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

An In-depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene for Advanced Research and Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key intermediate for professionals in pharmaceutical research and drug development. We will explore its chemical identity, a validated synthesis pathway with mechanistic insights, a comparative analysis of commercial suppliers, and its strategic application in medicinal chemistry.

Compound Profile & Physicochemical Properties

This compound is a sulfonylated piperazine derivative. Its structure features a bromophenyl group, which is a versatile handle for cross-coupling reactions, and an N-acetylpiperazine moiety, a common pharmacophore in modern drug discovery.

-

IUPAC Name: 1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone

-

Synonyms: this compound, 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[1]

-

Molecular Formula: C₁₂H₁₅BrN₂O₃S[2]

-

Molecular Weight: 347.23 g/mol [3]

Table 1: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 486422-26-8 | [3] |

| Molecular Formula | C₁₂H₁₅BrN₂O₃S | [2] |

| Molecular Weight | 347.23 | [3] |

| Typical Purity | >98% | [1] |

| InChI Key | NBKDNKGVTSTVQZ-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | PubChem |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable route involves the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine.

Causality of Experimental Design: The choice of a base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to act as a proton scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation without competing with the piperazine nucleophile. An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is selected to ensure solubility of the reactants while not participating in the reaction. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-acetylpiperazine (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.

-

Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Commercial Supplier Analysis

This compound is readily available from several key suppliers, primarily catering to the research and development market. Availability ranges from gram to multi-kilogram scale. Purity levels are consistently high, which is critical for avoiding complications in subsequent synthetic steps.

Table 2: Comparison of Commercial Suppliers

| Supplier | Distributor/Partner | Typical Purity | Available Quantities | Notes |

| Combi-Blocks, Inc. | Sigma-Aldrich/Merck | 98% | 1g - 100g | A primary manufacturer of building blocks. Available through major distributors. |

| Sigma-Aldrich (Merck) | - | 98% | 1g, 5g, 10g, 25g, 100g | Offers detailed documentation like CoA and COO. Pricing is readily available online.[3] |

| BioOrganics | - | >98% | Inquiry required | Catalog number BO-95095. Inventory status needs to be confirmed upon inquiry. |

| JHECHEM CO LTD | Echemi Platform | Not specified | Bulk inquiry | A China-based manufactory and trader available through the Echemi marketplace.[2] |

| National Analytical Corp. | - | 98% | Custom quantities | An India-based supplier and trader offering packaging in 25 kg drums or custom amounts.[1] |

Self-Validating Trustworthiness in Sourcing: When selecting a supplier, researchers should implement a self-validating protocol. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity via methods like NMR and HPLC. For critical applications, it is advisable to perform an in-house analytical confirmation of a small sample before committing to a large-scale purchase.

Application in Drug Discovery & Medicinal Chemistry

The title compound serves as a valuable scaffold in medicinal chemistry. The bromophenyl group is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.

The N-acetylpiperazine sulfonyl moiety is a recognized pharmacophore present in a number of biologically active agents, often interacting with protein targets through hydrogen bonding and dipolar interactions. While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are highly relevant. For instance, the related sulfonamide linkage is a cornerstone of many therapeutic classes, including diuretics and antibiotics.

Logical Workflow for Library Synthesis

The following diagram illustrates how this compound can be used as a starting point for generating a chemical library for screening.

Caption: Use as a scaffold for parallel synthesis via cross-coupling.

This strategic approach enables the rapid generation of novel compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery programs.

References

-

This compound - BioOrganics. (n.d.). Retrieved January 15, 2026, from [Link]

-

4-(4-Acetylpiperazinosulfonyl) Bromobenzene - NATIONAL ANALYTICAL CORPORATION. (n.d.). Retrieved January 15, 2026, from [Link]

-

4-(4-BOC-piperazinosulfonyl)bromobenzene | C15H21BrN2O4S | CID 16665576 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key intermediate in medicinal chemistry and drug development. The described methodology details the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and reproducibility. It includes detailed reaction parameters, safety protocols, purification techniques, and characterization data, supported by authoritative citations.

Introduction and Scientific Context

This compound (CAS No. 486422-26-8) is a sulfonamide derivative that serves as a valuable building block in the synthesis of complex organic molecules.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents.[2][3] The synthesis protocol outlined herein follows a classic and robust method for forming the S-N bond, which is the reaction of a sulfonyl chloride with an amine.[4]

The core of this synthesis is the reaction of the commercially available 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine. The acetyl group on the piperazine ring modulates its nucleophilicity and provides a stable handle for further synthetic transformations. The bromo-substituent on the phenyl ring offers a site for subsequent cross-coupling reactions, further enhancing the synthetic utility of the target compound. This protocol is optimized for high yield and purity, ensuring the final product meets the stringent quality requirements for downstream applications.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is facilitated by a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5][6]

Reaction: 4-Bromobenzenesulfonyl chloride + 1-Acetylpiperazine → this compound

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-acetylpiperazine attacks the sulfur atom of the sulfonyl chloride.

-

Chloride Elimination: The sulfonyl chloride's chlorine atom, a good leaving group, is displaced.

-

Deprotonation: The protonated piperazine intermediate is deprotonated by the base (triethylamine), neutralizing the charge and regenerating the free amine. The base is converted to its hydrochloride salt.

Health and Safety (EHS) Overview

Extreme caution must be exercised throughout this procedure. This synthesis involves corrosive, irritant, and moisture-sensitive reagents. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Mandatory PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.

-

Reagent Hazards:

-

4-Bromobenzenesulfonyl chloride (CAS: 98-58-8): Corrosive. Causes severe skin burns and eye damage.[7][8][9] It is moisture-sensitive and reacts with water to release HCl gas.[10] Handle under an inert atmosphere if possible.

-

1-Acetylpiperazine (CAS: 13889-98-0): Causes skin irritation and serious eye irritation.[11][12][13]

-

Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle with care and ensure proper ventilation.

-

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

Materials and Quantitative Data

The following table summarizes the reagents and quantities required for this synthesis on a 10 mmol scale.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Quantity |

| 4-Bromobenzenesulfonyl chloride | 98-58-8 | 255.52[10] | 10.0 | 1.0 | 2.56 g |

| 1-Acetylpiperazine | 13889-98-0 | 128.17[11][13] | 10.5 | 1.05 | 1.35 g |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.0 | 1.5 | 2.1 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | 50 mL |

| Product (Theoretical) | 486422-26-8 | 347.23 | 10.0 | - | 3.47 g |

Detailed Experimental Protocol

Synthesis Workflow Diagram

Sources

- 1. This compound | 486422-26-8 [sigmaaldrich.com]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-乙酰哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

Detailed protocol for the purification of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

An In-Depth Guide to the Purification of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Authored by a Senior Application Scientist

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and drug discovery programs. Its structural motifs, including the bromophenyl, sulfonyl, and acetylpiperazine groups, make it a versatile building block for creating complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side-products, and complications in the biological evaluation of final compounds.

This comprehensive application note provides detailed, field-proven protocols for the purification of crude this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies. We will explore two primary purification techniques: recrystallization and flash column chromatography, along with essential methods for quality control and characterization.

Chemical Profile and Safety Data

A thorough understanding of the compound's properties and hazards is the foundation of any successful laboratory protocol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 486422-26-8 | [1] |

| Molecular Formula | C₁₂H₁₅BrN₂O₃S | |

| Molecular Weight | 347.23 g/mol | [1] |

| Synonym(s) | 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine | |

| Typical Purity | >98% (Commercially available) | [1] |

| Appearance | Solid (Typically white to off-white) | [2] |

| Storage | Store at room temperature or 2-8°C | [2][3] |

Critical Safety Precautions

Handling this compound and its precursors requires strict adherence to safety protocols. The information below is synthesized from authoritative safety data sheets (SDS).[2][4]

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a laboratory coat, and safety glasses with side-shields or goggles.[2]

-

-

Handling:

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

-

Principle of Purification: Addressing Synthesis-Related Impurities

The purification strategy is designed based on the probable synthetic route: the sulfonylation of N-acetylpiperazine with 4-bromobenzenesulfonyl chloride.[5] This reaction is a nucleophilic attack of the secondary amine on the electrophilic sulfonyl chloride.[5][6]

Likely impurities in the crude product include:

-

Unreacted Starting Materials: 4-bromobenzenesulfonyl chloride and N-acetylpiperazine.

-

Hydrolysis Products: 4-bromobenzenesulfonic acid, from the reaction of the sulfonyl chloride with trace water.

-

Solvents and Reagents: Residual reaction solvents and bases (e.g., pyridine, triethylamine).

Our goal is to exploit the differences in physicochemical properties (solubility, polarity) between the desired product and these impurities.

Caption: Purification workflow decision process.

Protocol 1: Purification by Recrystallization

Causality: Recrystallization is the preferred first-line method for purifying crystalline solids due to its efficiency, scalability, and cost-effectiveness. It operates on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[7]

Step 1.1: Solvent System Screening

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent will dissolve the crude product completely when hot but yield high recovery of pure crystals upon cooling.

Table 2: Recommended Solvents for Screening

| Solvent / System | Rationale |

| Isopropanol (IPA) | Moderately polar, effective for many sulfonamides. |

| Ethanol / Water | A versatile polar system; water is added as an anti-solvent. |

| Ethyl Acetate / Hexanes | A moderately polar system for compounds that are too soluble in pure ethyl acetate. |

Screening Procedure:

-

Place ~50 mg of crude material into three separate test tubes.

-

To each tube, add one of the suggested solvents dropwise at room temperature until the solid just dissolves. Observe the solubility.

-

If the solid is sparingly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. The best solvent provides a high yield of well-defined crystals.

Step 1.2: Detailed Recrystallization Protocol (Using Isopropanol)

Materials and Equipment:

-

Crude this compound

-

Isopropanol (Reagent Grade)

-

Erlenmeyer flasks

-

Hot plate with stirring function

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to create a slurry.

-

Heating: Gently heat the slurry on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes impurities that are insoluble in the hot solvent.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Causality: When recrystallization is ineffective or when very high purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Less polar compounds typically elute faster than more polar compounds. General chromatographic principles for sulfonamides are well-established.[8][9][10]

Step 2.1: Thin-Layer Chromatography (TLC) Method Development

Before running a column, TLC is used to determine the optimal mobile phase (eluent). The goal is to find a solvent system that gives the product a Retention Factor (Rƒ) of approximately 0.3-0.4 and provides good separation from all impurities.

Procedure:

-

Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a TLC chamber containing a test eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

-

Visualize the spots under a UV lamp (254 nm). The bromophenyl group will be UV active.

-

Adjust the solvent ratio until the desired Rƒ is achieved. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rƒ of all components.

Table 3: Example TLC Eluent Systems

| System (v/v) | Polarity | Expected Rƒ |

| 70:30 Hexanes:Ethyl Acetate | Low | Low Rƒ (moves slowly) |

| 50:50 Hexanes:Ethyl Acetate | Medium | Good starting point |

| 30:70 Hexanes:Ethyl Acetate | High | High Rƒ (moves quickly) |

Step 2.2: Detailed Flash Chromatography Protocol

Materials and Equipment:

-

Flash chromatography system (manual or automated)

-

Silica gel (230-400 mesh)

-

Eluent (e.g., Hexanes:Ethyl Acetate mixture determined by TLC)

-

Crude product

-

Test tubes or fraction collector vials

-

TLC plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the column, ensuring there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method generally results in better separation. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 80:20 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture.

-

Fraction Collection: Collect the eluent in small fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

Caption: Step-by-step flash chromatography workflow.

Characterization and Quality Control

After purification, the identity and purity of the final product must be confirmed.

Table 4: Quality Control Specifications

| Test | Method | Specification | Rationale |